
4-Piperidinopiperidine
Overview
Description
4-Piperidinopiperidine is a bicyclic organic compound consisting of two piperidine rings connected at the 4-position. This structural arrangement confers unique conformational rigidity and electronic properties, distinguishing it from monocyclic piperidine derivatives. The fused piperidine system enhances steric and electronic interactions, making it a valuable scaffold in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors and enzymes .
Preparation Methods
Reductive Amination Using Sodium Triacetoxyborohydride
Reaction Mechanism and Conditions
The reductive amination of 1-tert-butoxycarbonyl (Boc)-4-piperidinone with piperidine represents a straightforward route to 4-piperidinopiperidine. This method employs sodium triacetoxyborohydride (STAB) as a selective reducing agent in dichloromethane (DCM) at 0–20°C . The Boc group serves as a temporary protective moiety for the secondary amine, preventing over-alkylation. STAB facilitates the reduction of the imine intermediate formed in situ between 4-piperidinone and piperidine, with acetic acid acting as a proton donor to stabilize the reaction milieu .
Stepwise Synthesis and Purification
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Condensation and Reduction : A mixture of Boc-4-piperidinone (15.2 mmol), piperidine (18.19 mmol), STAB (19.2 mmol), and acetic acid (1.52 mmol) in DCM is stirred at room temperature for 16 hours. The reaction progress is monitored via thin-layer chromatography (TLC).
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Workup and Deprotection : The crude product is basified with sodium bicarbonate, extracted into DCM, and treated with 1 N HCl to remove the Boc group. Subsequent basification with sodium hydroxide and extraction yields the free base, which is further purified via recrystallization from methanol-hydrochloric acid .
Yield and Practical Considerations
This method achieves an 80% isolated yield (2.04 g from 3.02 g Boc-4-piperidinone) . Advantages include:
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Mild conditions : Room-temperature reactions reduce energy requirements.
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Selectivity : STAB minimizes side reactions such as over-reduction.
However, the use of DCM, a hazardous solvent, and the need for Boc protection complicate large-scale applications.
Industrial Multi-Step Synthesis from Benzylamine
Critical Steps and Optimization
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Dieckmann Cyclization : The intramolecular ester condensation forms a six-membered ring under basic conditions, yielding 1-benzyl-4-keto-3-piperidine carboxylate. Hydrolysis with 20% HCl followed by decarboxylation produces 1-benzyl-4-piperidinone in 64% yield (37.6 g from 58.5 g ester) .
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Enamine Formation : Reacting 1-benzyl-4-piperidinone with piperidine in toluene under azeotropic conditions drives the equilibrium toward enamine formation by removing water.
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Hydrogenolysis : Catalytic hydrogenation (10% Pd/C, 20 kg/cm² H₂, 110–120°C) cleaves the benzyl group, affording this compound dihydrochloride in 79.5% yield (159 g from 200 g enamine) .
Yield and Industrial Feasibility
The overall yield across six steps is approximately 70–75% , accounting for losses during intermediate purifications. Key advantages include:
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Low-cost starting materials : Benzylamine and methyl acrylate are commodity chemicals.
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Scalability : The absence of protective groups simplifies process design.
Challenges involve the use of LiAlH₄ (pyrophoric) and high-pressure hydrogenation, necessitating specialized equipment.
Comparative Analysis of Synthetic Methods
Table 1: Method Comparison
Mechanistic Insights
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Reductive Amination : Proceeds via imine formation followed by borohydride-mediated reduction. STAB’s mild reactivity prevents reduction of the Boc group .
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Enamine Reduction : LiAlH₄ reduces the C=N bond in the enamine intermediate to C–N, requiring careful temperature control (15–20°C) to avoid side reactions .
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : [1,4’]Bipiperidinyl can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : The compound can be reduced to form more saturated derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
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Substitution: : [1,4’]Bipiperidinyl can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group. Halogenation and alkylation are common examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: More saturated piperidine derivatives.
Substitution: Alkylated or halogenated piperidine derivatives.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C10H20N2
- Molecular Weight : Approximately 168.28 g/mol
- Appearance : White or slightly yellow crystalline solid
- Melting Point : Approximately 64-66°C
The unique biphasic structure of 4-Piperidinopiperidine enhances its biological activity compared to simpler piperidines, making it a compound of interest in drug development and synthesis.
Medicinal Chemistry
This compound derivatives are explored for their pharmacological properties, particularly in treating neurological disorders, pain management, and as antipsychotic agents. The following table summarizes some significant findings regarding its medicinal applications:
Biological Research
In biological contexts, this compound has shown potential as a ligand in receptor binding studies and enzyme inhibition assays. Notably:
- It interacts with liver carboxylesterase 1, influencing hydrolysis processes critical for drug metabolism.
- Studies have demonstrated its ability to induce apoptosis in lymphoma cell lines, indicating its potential as an anti-cancer agent .
Industrial Applications
In the industrial sector, this compound is utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its role as a building block for more complex molecules is significant in developing novel synthetic methodologies .
Case Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of various this compound derivatives against multiple cancer cell lines (e.g., MDA-MB231 for breast cancer). The results indicated that certain derivatives exhibited higher potency than established chemotherapeutics like melphalan and doxorubicin. The mechanism involved the inhibition of pro-angiogenic transcription factors, leading to reduced tumor growth .
Case Study 2: Neurological Applications
Research on this compound derivatives revealed promising results in treating neurological disorders. Derivatives were synthesized and tested for their ability to modulate neurotransmitter systems, showing efficacy comparable to existing treatments for conditions such as schizophrenia .
Case Study 3: Drug Delivery Systems
Innovative studies have explored using this compound-based nanocarriers for bioimaging and dual drug delivery in cancer cells. These systems enhance the targeted delivery of therapeutic agents while minimizing systemic toxicity .
Mechanism of Action
The mechanism of action of [1,4’]Bipiperidinyl and its derivatives often involves interaction with specific molecular targets such as receptors or enzymes. For example, some derivatives act as antagonists or agonists at neurotransmitter receptors, modulating their activity and influencing physiological responses. The exact pathways and targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
The pharmacological and chemical profiles of 4-piperidinopiperidine can be contextualized by comparing it to structurally related compounds. Key comparisons include:
Piperidine (Parent Compound)
- Structure : A single six-membered heterocyclic ring with one nitrogen atom.
- Properties : Serves as a foundational scaffold for pharmaceuticals but lacks the conformational rigidity of bicyclic systems.
- Applications : Widely used in analgesics, antipsychotics, and anticonvulsants .
- Contrast: this compound’s fused rings may improve binding affinity to biological targets due to reduced rotational freedom .
3-(Piperidin-4-yl)pyridine Dihydrochloride
- Structure : Combines a piperidine ring with a pyridine ring at the 3-position.
- Properties : Exhibits dual aromatic and aliphatic characteristics, enhancing interactions with receptors like serotonin and dopamine transporters .
4-[(4-Methoxyphenyl)sulfonyl]piperidine Hydrochloride
- Structure : Piperidine substituted with a sulfonyl and methoxyphenyl group.
- Properties : Sulfonyl groups enhance metabolic stability and solubility, while the methoxy group modulates electron density .
- Applications : Explored for antimicrobial and anti-inflammatory activities.
- Contrast: The sulfonyl substituent differentiates its reactivity from this compound, which lacks such polar functional groups .
Ethyl 4-Amino-1-Methylpiperidine-4-Carboxylate Dihydrochloride
- Structure: Features ester and amino groups on the piperidine ring.
- Properties: The ester group improves membrane permeability, while the amino group facilitates hydrogen bonding .
- Applications : Investigated for targeted drug delivery and enzyme inhibition.
- Contrast: Functional group diversity in this compound contrasts with this compound’s simpler fused-ring system, suggesting divergent biological pathways .
2-(4-Ethylcyclohexyl)piperidine
- Structure : Piperidine with a 4-ethylcyclohexyl substituent.
- Properties : The bulky cyclohexyl group enhances lipophilicity, impacting blood-brain barrier penetration .
- Applications: Potential use in neuroactive drug development.
- Contrast: Substituent position and size significantly alter pharmacokinetics compared to this compound’s compact bicyclic core .
Structural and Functional Comparison Table
Compound Name | Key Structural Features | Biological Activity/Applications | Unique Aspects | References |
---|---|---|---|---|
This compound | Fused piperidine rings at 4-position | CNS modulation, enzyme inhibition | Conformational rigidity | Inferred |
Piperidine | Single heterocyclic ring | Analgesics, antipsychotics | Foundational scaffold | |
3-(Piperidin-4-yl)pyridine dihydrochloride | Piperidine + pyridine rings | Neuropharmacological targeting | Dual aromatic/aliphatic interactions | |
4-[(4-Methoxyphenyl)sulfonyl]piperidine | Sulfonyl and methoxyphenyl substituents | Antimicrobial, anti-inflammatory | Enhanced solubility and stability | |
2-(4-Ethylcyclohexyl)piperidine | Bulky cyclohexyl substituent | Neuroactive drug candidates | High lipophilicity |
Research Findings and Implications
- Conformational Studies: N-Nitroso piperidin-4-ones (related to this compound) demonstrate that ring substituents and stereochemistry critically influence biological activity.
- Substituent Effects: Evidence from 2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine hydrochloride shows that minor substituent changes (e.g., methyl vs. chloro groups) drastically alter antimicrobial potency and neuroprotective effects . This highlights the sensitivity of this compound’s activity to structural modifications.
- Bicyclic Advantage: Compounds like 1-(piperidin-4-yl)pyrrolidine exhibit enhanced binding to G-protein-coupled receptors (GPCRs) due to restricted conformation, a trait likely shared by this compound .
Biological Activity
4-Piperidinopiperidine, a bicyclic amine compound, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent studies and findings.
Overview of this compound
This compound is characterized by two piperidine rings connected by a single bond. This structural configuration allows for various interactions with biological targets. The compound has been investigated for its potential in treating neurological disorders, cancer, and as an antibacterial agent.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Antiviral Activity : Research indicates that derivatives of piperidine compounds can inhibit the replication of viruses, such as the hepatitis C virus (HCV). For example, 4-aminopiperidine derivatives have shown effective inhibition of HCV assembly stages, with EC50 values around 2.57 μM .
- Antitumor Properties : Compounds derived from piperidone structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, certain derivatives have been reported to induce apoptosis in MDA-MB231 (breast) and PC3 (pancreatic) cancer cells by inhibiting key transcription factors involved in tumor progression .
- Anti-inflammatory Effects : Some studies highlight the anti-inflammatory properties of piperidine derivatives, which can inhibit pro-inflammatory cytokines like IL-6 and TNF-α in macrophage cell lines. This suggests a potential role in managing chronic inflammatory diseases .
Antitumor Activity
A notable study demonstrated that 3,5-bis((E)-2-fluorobenzylidene)piperidin-4-one exhibited higher antiproliferative activity than curcumin against breast cancer cells. The proposed mechanism involves the inhibition of hypoxia-inducible factor (HIF), crucial for tumor growth under low oxygen conditions .
Compound | Cell Line | EC50 (μM) | Mechanism |
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3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one | MDA-MB231 | <1 | HIF inhibition |
N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones | HepG2 | <10 | Apoptosis induction |
Antiviral Activity
In a high-throughput screening study targeting HCV, several piperidine derivatives were identified as potent inhibitors. The most promising candidates demonstrated low cytotoxicity alongside significant antiviral activity, making them suitable for further development as antiviral agents .
Safety and Toxicological Profile
While exploring the biological activities of this compound, it is crucial to consider its safety profile:
- Toxicity Concerns : Long-term exposure to piperidine derivatives has raised concerns regarding respiratory irritants and potential carcinogenic effects. Studies indicate that these compounds can cross biological barriers such as the placenta and may pose risks during pregnancy .
- Allergic Reactions : There is evidence suggesting that skin contact with piperidine compounds can lead to sensitization reactions in some individuals. Monitoring for allergic responses is essential during clinical evaluations .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 4-Piperidinopiperidine in laboratory settings?
- Methodological Guidance :
- Use PPE (gloves, goggles, lab coats) and work in a well-ventilated area to avoid inhalation (H335) or skin contact (H315) .
- In case of exposure, follow first-aid measures: rinse skin with soap/water, flush eyes for 15 minutes, and seek medical attention for persistent irritation .
- Store in airtight containers away from incompatible substances (e.g., strong oxidizers) to prevent degradation .
Q. How is this compound structurally characterized, and what analytical methods ensure its purity?
- Methodological Guidance :
- Structural Analysis : Use NMR (¹H/¹³C) and FT-IR to confirm the presence of dual piperidine rings and amine functionalities .
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) and GC-MS for volatile impurities .
- Physical Properties : Measure melting point (mp) and refractive index (RI) for batch consistency .
Q. What synthetic routes are commonly employed to produce this compound?
- Methodological Guidance :
- Reductive Amination : React piperidine-4-carboxaldehyde with piperidine in the presence of NaBH₃CN .
- Catalytic Hydrogenation : Use Pd/C or Raney Ni to reduce intermediates like 4-piperidone derivatives under H₂ pressure .
- Quality Control : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate via vacuum distillation .
Advanced Research Questions
Q. How can computational tools like the Zebedee code optimize this compound as a template in zeolite synthesis?
- Methodological Guidance :
- Template Design : Use molecular dynamics (MD) simulations to predict host-guest interactions between this compound and aluminophosphate frameworks (e.g., chabazite) .
- Energy Minimization : Apply force fields (e.g., Dreiding) to refine template orientation within zeolite pores and calculate binding energies .
- Validation : Cross-check computational results with XRD data to confirm pore occupancy .
Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Guidance :
- Meta-Analysis : Use PRISMA guidelines to systematically review studies, focusing on variables like assay type (e.g., receptor binding vs. cytotoxicity) and solvent systems .
- Dose-Response Curves : Replicate experiments with standardized concentrations (e.g., 1 nM–100 µM) to identify threshold effects .
- Statistical Modeling : Apply ANOVA to assess inter-study variability in IC₅₀ values .
Q. What strategies address gaps in ecological toxicity data for this compound?
- Methodological Guidance :
- PBT Assessment : Use quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to predict biodegradation and bioaccumulation potential .
- Microcosm Studies : Test soil mobility and aquatic toxicity using OECD Guideline 307 (sediment-water systems) .
- Collaborative Reporting : Share raw data via platforms like NIST Chemistry WebBook to improve risk assessment frameworks .
Q. How can this compound enhance drug delivery systems, such as nanocarriers?
- Methodological Guidance :
- Nanocarrier Functionalization : Conjugate this compound to polylactide-star polymers via carbodiimide chemistry to improve cellular uptake .
- In Vitro Testing : Use fluorescence microscopy (e.g., FITC-labeled carriers) to track intracellular delivery in cancer cell lines (e.g., HeLa) .
- Dual-Drug Loading : Optimize encapsulation efficiency (EE%) for co-delivery of 5-fluorouracil and this compound using HPLC quantification .
Q. How can frameworks like PICOT or FINER improve research question formulation for studies on this compound?
- Methodological Guidance :
- PICOT Framework : Define Population (e.g., cancer cells), Intervention (this compound-loaded nanocarriers), Comparison (free drug), Outcome (apoptosis rate), and Timeframe (48-hour exposure) .
- FINER Criteria : Ensure questions are Feasible (lab resources), Interesting (mechanistic novelty), Novel (understudied derivatives), Ethical (non-animal models), and Relevant (therapeutic applications) .
- Hypothesis Testing : Use null/alternative hypotheses (e.g., "this compound does not alter CYP3A4 activity") with two-tailed t-tests .
Properties
IUPAC Name |
1-piperidin-4-ylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-8-12(9-3-1)10-4-6-11-7-5-10/h10-11H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVBKXJMLILLLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197648 | |
Record name | 1,4'-Bipiperidyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4897-50-1 | |
Record name | 1,4′-Bipiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4897-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidino-piperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004897501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4'-Bipiperidyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4'-bipiperidyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.202 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-PIPERIDINO-PIPERIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBP6BM27HP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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